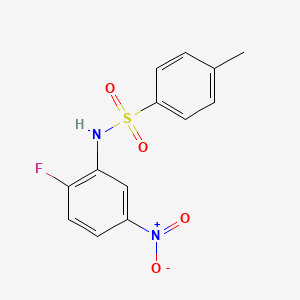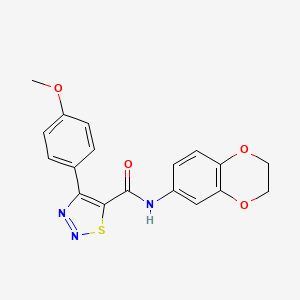![molecular formula C20H21N3O4 B11028072 Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B11028072.png)
Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is an organic compound belonging to the class of piperidinecarboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multiple steps, including condensation, hydrolysis, and cyclization reactions. One common method involves the condensation of the corresponding acids, followed by hydrolysis and cyclization to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
Scientific Research Applications
Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is unique due to its specific structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H21N3O4/c1-3-27-20(26)14-6-8-16(9-7-14)23-12-15(11-17(23)24)19(25)22-18-13(2)5-4-10-21-18/h4-10,15H,3,11-12H2,1-2H3,(H,21,22,25) |
InChI Key |
WZNZXBXHBVKEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11027998.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11028003.png)
![1-(3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B11028008.png)
![Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11028010.png)

![4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11028019.png)
![methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11028020.png)

![2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11028040.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11028042.png)
![methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate](/img/structure/B11028045.png)
![3-(4-methylphenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11028048.png)
![3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B11028051.png)
![7-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11028052.png)
